molecular formula C9H13NO2S B15210962 (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one

Cat. No.: B15210962
M. Wt: 199.27 g/mol
InChI Key: VYUOPBJPRRDAPN-SOFGYWHQSA-N
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Description

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group and a methylene group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a suitable butylthiol reagent.

    Methylene Group Addition: The methylene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio and methylene groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((Methylthio)methylene)-3-methylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of a butylthio group.

    (E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of a butylthio group.

Uniqueness

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is unique due to the presence of the butylthio group, which can impart different physicochemical properties compared to its methylthio and ethylthio analogs. These differences can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(4E)-4-(butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C9H13NO2S/c1-3-4-5-13-6-8-7(2)10-12-9(8)11/h6H,3-5H2,1-2H3/b8-6+

InChI Key

VYUOPBJPRRDAPN-SOFGYWHQSA-N

Isomeric SMILES

CCCCS/C=C/1\C(=NOC1=O)C

Canonical SMILES

CCCCSC=C1C(=NOC1=O)C

Origin of Product

United States

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